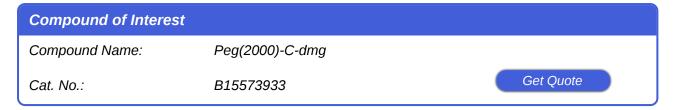


A Comprehensive Technical Guide to the Physicochemical Properties of PEG(2000)-C-DMG

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG or DMG-PEG 2000, is a synthetic PEGylated lipid that has become a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including siRNA and mRNA vaccines.[1][2][3] Its amphiphilic nature, comprising a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic dimyristoyl glycerol (DMG) lipid anchor, allows it to spontaneously assemble into supramolecular structures and impart "stealth" characteristics to LNPs, enhancing their stability and circulation time in vivo.[2][4] This technical guide provides an in-depth overview of the core physicochemical properties of PEG(2000)-C-DMG, detailed experimental protocols for its characterization, and insights into its role in cellular delivery.

Physicochemical Properties

The unique characteristics of **PEG(2000)-C-DMG** are central to its function in drug delivery systems. A summary of its key quantitative properties is presented below.



Property	Value	References
Molecular Formula	C126H249NO52 (approximate)	[4]
Molecular Weight	~2610.3 g/mol	[4]
Appearance	White to off-white solid	[4]
Solubility		
Dimethylformamide (DMF)	25 mg/mL	[5]
Dimethyl sulfoxide (DMSO)	25 mg/mL	[5]
Ethanol	10 mg/mL	[3][5]
Chloroform	10 mg/mL	[3]
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL	[5]
Critical Micelle Concentration (CMC)	While a specific CMC for PEG(2000)-C-DMG is not readily available in the literature, a structurally similar PEGylated lipid, DSPE-PEG2000, has a CMC in the micromolar range (approximately 0.5-1.5 µM in buffer). It is anticipated that PEG(2000)-C-DMG exhibits a similarly low CMC.	[6][7]

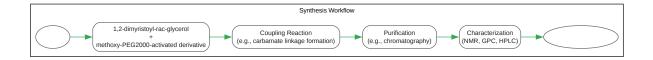
Experimental Protocols

Accurate characterization of **PEG(2000)-C-DMG** is essential for quality control and formulation development. The following are detailed methodologies for key experiments.

Synthesis of PEG(2000)-C-DMG

The synthesis of **PEG(2000)-C-DMG** involves the PEGylation of 1,2-dimyristoyl-rac-glycerol. A general workflow for this process is outlined below.





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Synthesis Workflow for PEG(2000)-C-DMG

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into micelles.

Materials:

- PEG(2000)-C-DMG
- Pyrene
- Phosphate-Buffered Saline (PBS), pH 7.4
- Spectrofluorometer

Procedure:

- Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
- Prepare a series of aqueous solutions of PEG(2000)-C-DMG in PBS with varying concentrations.
- Add a small aliquot of the pyrene stock solution to each PEG(2000)-C-DMG solution to achieve a final pyrene concentration in the micromolar range.
- Incubate the solutions to allow for equilibration and solvent evaporation.



- Measure the fluorescence emission spectra of each sample, with an excitation wavelength appropriate for pyrene (e.g., 334 nm).
- Record the intensities of the first and third vibronic peaks (I1 and I3) of the pyrene emission spectrum.
- Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the PEG(2000)-C-DMG concentration.
- The CMC is determined from the inflection point of this plot, where a significant decrease in the I1/I3 ratio is observed, indicating the formation of micelles.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and purity of **PEG(2000)-C-DMG**.[8]

Sample Preparation:

 Dissolve a few milligrams of PEG(2000)-C-DMG in a deuterated solvent such as chloroformd (CDCl₃).

NMR Acquisition:

- Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Key signals to identify include:
 - A large, sharp singlet around 3.64 ppm corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG chain.
 - Signals in the aliphatic region corresponding to the myristoyl chains of the DMG anchor.
 - Signals corresponding to the glycerol backbone.
 - A singlet around 3.38 ppm for the methoxy (-OCH₃) terminal group of the PEG chain.



Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC, also known as size exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume and is used to determine the molecular weight and polydispersity index (PDI) of polymers like **PEG(2000)-C-DMG**.[9][10]

Instrumentation:

- GPC system equipped with a refractive index (RI) detector.
- GPC column suitable for the molecular weight range of **PEG(2000)-C-DMG**.

Procedure:

- Prepare a mobile phase, typically an organic solvent like tetrahydrofuran (THF).
- Dissolve the PEG(2000)-C-DMG sample in the mobile phase.
- Calibrate the GPC system using a series of narrow molecular weight PEG standards.
- Inject the **PEG(2000)-C-DMG** sample into the GPC system.
- The retention time of the sample is compared to the calibration curve to determine its average molecular weight (Mw and Mn) and PDI (Mw/Mn).

Purity and Quantification by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantitative analysis of lipids that lack a UV chromophore.

Instrumentation:

- HPLC system with a reversed-phase column (e.g., C18).
- Charged Aerosol Detector (CAD).



Procedure:

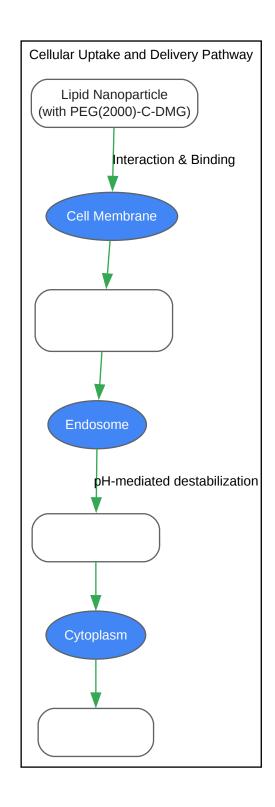
- Develop a suitable gradient elution method using a mobile phase typically consisting of a mixture of water, methanol, and/or acetonitrile with additives like ammonium acetate.
- Prepare a standard solution of **PEG(2000)-C-DMG** of known concentration.
- Inject the standard and sample solutions into the HPLC system.
- The CAD provides a response that is proportional to the mass of the analyte, allowing for quantification by comparing the peak area of the sample to that of the standard.

Role in Cellular Delivery and Uptake

The primary function of **PEG(2000)-C-DMG** in LNPs is to provide a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. However, this PEG layer can also present a barrier to cellular uptake. The relatively short C14 acyl chains of the DMG anchor in **PEG(2000)-C-DMG** are thought to allow for a more rapid desorption of the PEG-lipid from the LNP surface compared to PEGylated lipids with longer acyl chains (e.g., DSPE-PEG2000 with C18 chains).[4] This "PEG-shedding" exposes the underlying lipids of the LNP, facilitating interaction with cell membranes and subsequent cellular uptake.

The cellular uptake of LNPs is a complex process that generally occurs via endocytosis. The specific pathway can be influenced by the properties of the LNP and the cell type.





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Cellular Uptake and Delivery Pathway of LNPs



Once inside the cell, the LNP is trafficked into endosomes. The acidic environment of the late endosome is thought to protonate ionizable lipids within the LNP core, leading to destabilization of the endosomal membrane and subsequent release of the nucleic acid payload into the cytoplasm.[7] This process of endosomal escape is critical for the therapeutic efficacy of the encapsulated drug.

Conclusion

PEG(2000)-C-DMG is a meticulously designed lipid excipient with well-defined physicochemical properties that are instrumental to its function in advanced drug delivery systems. Its ability to confer stability to lipid nanoparticles while allowing for efficient cellular uptake and payload release underscores its importance in the development of next-generation nucleic acid therapies. The experimental protocols outlined in this guide provide a framework for the robust characterization of this critical component, ensuring the quality and efficacy of LNP-based therapeutics.

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